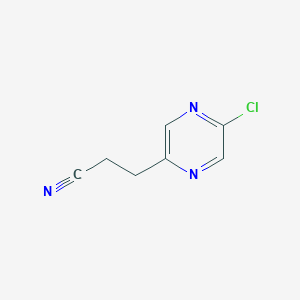![molecular formula C16H19NO4 B13895753 (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[111]pentanyl)propanoic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the bicyclo[1.1.1]pentane moiety through a series of reactions including cycloaddition and ring-opening processes. The final step usually involves the deprotection of the Cbz group under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclo[1.1.1]pentane structure. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a similar bicyclo[1.1.1]pentane structure, used as a solvent and intermediate in organic synthesis.
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with similar functional groups, used in surfactants and as a corrosion inhibitor.
Uniqueness
(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is unique due to its combination of the bicyclo[1.1.1]pentane structure and the benzyloxycarbonylamino group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C16H19NO4 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13(9-16-6-12(7-16)8-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19)/t12?,13-,16?/m1/s1 |
Clé InChI |
USDITYNBEGFBPY-MFOWVQHXSA-N |
SMILES isomérique |
C1C2CC1(C2)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13895673.png)
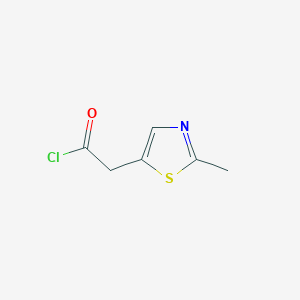
![benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate](/img/structure/B13895682.png)


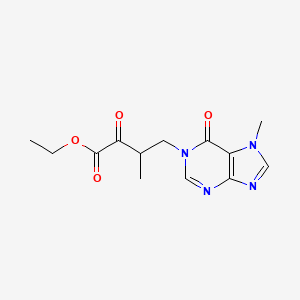
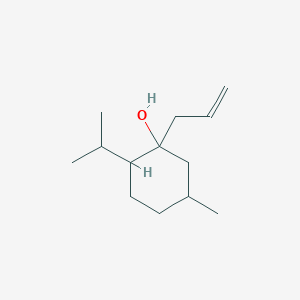
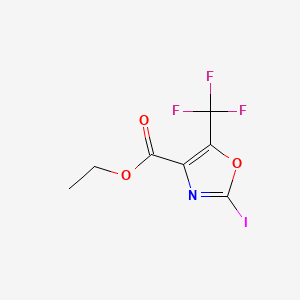
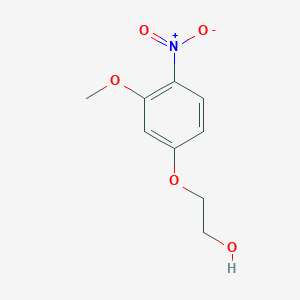
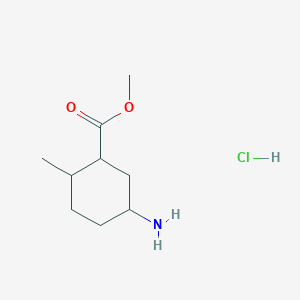


![6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13895748.png)
